![molecular formula C17H15FN2O2 B5295478 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BCR signaling has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile selectively targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell lymphoma cell lines. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit the activation of various downstream signaling pathways, including the PI3K and MAPK pathways. These effects are thought to contribute to the anti-tumor activity of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in preclinical models of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One possible direction is the combination of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile with other agents, such as inhibitors of the PI3K or BCL-2 pathways, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the identification of biomarkers that predict response to 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may help to identify patients who are most likely to benefit from treatment.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the condensation of 2-(4-fluorophenyl)-3-chloroacrylonitrile and 5-(4-morpholinyl)-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then subjected to various purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits tumor growth in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-13(2-4-15)14(12-19)11-16-5-6-17(22-16)20-7-9-21-10-8-20/h1-6,11H,7-10H2/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYPLYEWVVEAQ-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.